2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile
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Overview
Description
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can protect sensitive functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile typically involves the protection of a hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Scientific Research Applications
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under specific conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Another silyl ether protecting group, but with less steric hindrance compared to TBDPS.
Trimethylsilyl ether (TMS): A less bulky silyl ether protecting group, more susceptible to hydrolysis.
Triisopropylsilyl ether (TIPS): A silyl ether with intermediate steric hindrance between TMS and TBDPS.
Uniqueness
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is unique due to its high stability under acidic conditions and its ability to selectively protect primary hydroxyl groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C24H25NOSi |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxy-2-phenylacetonitrile |
InChI |
InChI=1S/C24H25NOSi/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-23(19-25)20-13-7-4-8-14-20/h4-18,23H,1-3H3 |
InChI Key |
KSLSPYITBLIDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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